3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a benzisothiazole moiety, a piperazine ring, and a chromenone core. These structural features contribute to its varied chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzisothiazole Moiety: The benzisothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Ring Introduction: The benzisothiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.
Chromenone Core Construction: The chromenone core is synthesized separately through the condensation of a suitable phenol with an α,β-unsaturated carbonyl compound.
Final Coupling: The piperazine-benzisothiazole intermediate is coupled with the chromenone derivative using a suitable linker, such as a bromoalkyl ketone, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-2H-chromen-2-one: Lacks the 7-[(2-methyl-2-propen-1-yl)oxy] substituent.
3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-pyran-2-one: Contains a pyran ring instead of a chromenone core.
Uniqueness
The uniqueness of 3-{3-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-3-oxopropyl}-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the benzisothiazole moiety, piperazine ring, and chromenone core, along with the 7-[(2-methyl-2-propen-1-yl)oxy] substituent, makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C29H31N3O4S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
3-[3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-oxopropyl]-4,8-dimethyl-7-(2-methylprop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C29H31N3O4S/c1-18(2)17-35-24-11-9-21-19(3)22(29(34)36-27(21)20(24)4)10-12-26(33)31-13-15-32(16-14-31)28-23-7-5-6-8-25(23)37-30-28/h5-9,11H,1,10,12-17H2,2-4H3 |
InChI Key |
MSXWEFUGKQFZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CCC(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
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